

# An In-depth Technical Guide to the Structural Elucidation of Olopatadine N-oxide

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## Compound of Interest

Compound Name: Olopatadine N-oxide

CAS No.: 173174-07-7

Cat. No.: B170876

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This guide provides a comprehensive technical overview for the structural elucidation of **Olopatadine N-oxide**, a significant metabolite and process impurity of the antihistaminic drug Olopatadine. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, isolation, and characterization of this compound, underpinned by field-proven insights and robust analytical methodologies.

## Introduction: The Significance of Olopatadine N-oxide

Olopatadine is a potent selective histamine H1 receptor antagonist and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis.[1] During its synthesis and metabolic processes, impurities and metabolites are formed, one of the most prominent being **Olopatadine N-oxide**. [2] This compound is also recognized in pharmacopeias as Olopatadine Related Compound B. [3][4] The accurate identification and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies worldwide.

**Olopatadine N-oxide** is formed through the oxidation of the tertiary amine group in the dimethylaminopropylidene side chain of the Olopatadine molecule.[5] This transformation can occur during the manufacturing process, particularly under oxidative stress conditions, or in vivo, catalyzed by flavin-containing monooxygenase (FMO) enzymes 1 and 3.[1][2] Given its prevalence, a thorough structural elucidation is paramount for its use as a reference standard in analytical method development, validation, and routine quality control.[6]

Molecular Details:

Parameter	Value	Source(s)
IUPAC Name	(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][7]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide	[7]
Molecular Formula	C <sub>21</sub> H <sub>23</sub> NO <sub>4</sub>	[3]
Molecular Weight	353.41 g/mol	[3]
Accurate Mass	353.1627	[7]
CAS Numbers	173174-07-7, 203188-31-2	[7][8]

## Synthesis of Olopatadine N-oxide: A Representative Protocol

While specific proprietary synthesis methods may vary, a reliable laboratory-scale synthesis of **Olopatadine N-oxide** can be achieved through the direct oxidation of Olopatadine. The following protocol is a representative method based on established procedures for the N-oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA).[9][10][11]

### Experimental Protocol: Synthesis of Olopatadine N-oxide

Objective: To synthesize **Olopatadine N-oxide** from Olopatadine hydrochloride.

Materials:

- Olopatadine hydrochloride
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Diatomaceous earth (Celite®)
- Solvents for chromatography (e.g., ethyl acetate, methanol)

#### Procedure:

- Preparation of Olopatadine Free Base:
  - Dissolve Olopatadine hydrochloride in a minimal amount of deionized water.
  - Slowly add a saturated aqueous solution of  $\text{NaHCO}_3$  with stirring until the pH of the solution is basic (pH ~8-9), leading to the precipitation of the free base.
  - Extract the aqueous suspension with DCM (3 x volumes).
  - Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
  - Filter and concentrate the solution under reduced pressure to obtain Olopatadine free base as a solid.
- N-Oxidation Reaction:
  - Dissolve the Olopatadine free base in DCM in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled Olopatadine solution over 30 minutes.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification:
  - Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of NaHCO<sub>3</sub>.
  - Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO<sub>3</sub> and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter through a pad of Celite®, and concentrate under reduced pressure to yield the crude **Olopatadine N-oxide**.
  - Purify the crude product by column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate/methanol) to isolate the pure **Olopatadine N-oxide**.

Causality Behind Experimental Choices: The use of m-CPBA is a well-established and efficient method for the N-oxidation of tertiary amines, offering good yields and relatively clean reactions.[11] The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize potential side reactions. The basic work-up with NaHCO<sub>3</sub> is crucial to remove the acidic m-chlorobenzoic acid byproduct.



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Figure 1: Synthesis Workflow for **Olopatadine N-oxide**.

# Structural Elucidation through Spectroscopic Techniques

The unambiguous structural confirmation of **Olopatadine N-oxide** relies on a combination of modern spectroscopic techniques. A commercially available and well-characterized reference standard is indispensable for this purpose.[\[12\]](#)

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the most accurate mass determination, confirming the elemental composition of the molecule.

- Expected HRMS Data: For the molecular formula  $C_{21}H_{23}NO_4$ , the calculated exact mass of the protonated molecule  $[M+H]^+$  is 354.1699. An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to elucidate the fragmentation pattern, which provides structural information. A characteristic fragmentation of tertiary amine N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecular ion.[\[13\]](#)

- Expected MS/MS Fragmentation:
  - Parent Ion (m/z): 354.17
  - Key Fragment Ions (m/z):
    - 338.17 ( $[M+H - O]^+$ ): Corresponds to the protonated Olopatadine molecule.
    - Further fragmentation would likely follow the established pattern for Olopatadine.[\[14\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The formation of the N-oxide bond significantly influences the chemical shifts of the neighboring protons and carbons.[\[15\]](#)

Expected  $^1H$  NMR Spectral Features:

The most significant change in the  $^1\text{H}$  NMR spectrum upon N-oxidation is the downfield shift of the protons on the carbons alpha to the nitrogen atom.

- **N-Methyl Protons:** The two N-methyl groups in Olopatadine, which appear as a singlet, will experience a significant downfield shift in **Olopatadine N-oxide** due to the deshielding effect of the positively charged nitrogen atom.
- **Methylene Protons:** The protons of the methylene group adjacent to the nitrogen will also be shifted downfield.
- **Aromatic and Olefinic Protons:** The protons on the dibenz[b,e]oxepin ring system and the olefinic proton are expected to show minor shifts compared to the parent drug.

Expected  $^{13}\text{C}$  NMR Spectral Features:

The effect of N-oxidation is even more pronounced in the  $^{13}\text{C}$  NMR spectrum.[\[4\]](#)[\[8\]](#)[\[16\]](#)

- **N-Methyl Carbons:** The carbons of the N-methyl groups will exhibit a substantial downfield shift.
- **Alpha and Beta Carbons:** The carbons alpha and beta to the nitrogen atom in the propylidene chain will also be shifted downfield.[\[8\]](#)
- **Other Carbons:** The remaining carbon signals of the tricyclic system are expected to be largely unperturbed.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

- **COSY (Correlation Spectroscopy):** Will establish the proton-proton coupling networks within the propylidene chain and the aromatic rings.
- **HSQC (Heteronuclear Single Quantum Coherence):** Will correlate each proton signal with its directly attached carbon signal, aiding in the assignment of both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- **HMBC (Heteronuclear Multiple Bond Correlation):** Will reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity of the entire molecule and unequivocally assigning the quaternary carbons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the presence of specific functional groups. The key vibrational mode to observe for **Olopatadine N-oxide** is the N-O stretching frequency.[10][17]

- Expected FT-IR Absorption Bands:
  - N-O Stretch: A characteristic strong absorption band in the range of 970-940  $\text{cm}^{-1}$ . [10]
  - C=O Stretch (Carboxylic Acid): A strong absorption around 1714  $\text{cm}^{-1}$ . [18]
  - O-H Stretch (Carboxylic Acid): A broad absorption in the region of 3000-2500  $\text{cm}^{-1}$ . [18]
  - Aromatic C-H and C=C Stretches: As expected for the dibenz[b,e]oxepin ring system.

## Analytical Methodologies for Separation and Quantification

A robust and validated analytical method is essential for the routine monitoring of **Olopatadine N-oxide** in drug substances and formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.

## Validated HPLC Method for Olopatadine and its Related Substances

The following is a validated HPLC method suitable for the separation and quantification of Olopatadine and **Olopatadine N-oxide** (Related Compound B). [19]

Chromatographic Conditions:

Parameter	Condition
Column	USP L7 packing (e.g., C8 or C18), 4.6 mm x 150 mm, 5 $\mu$ m
Mobile Phase A	Phosphate buffer (pH 3.0)
Mobile Phase B	Acetonitrile
Gradient	Isocratic: 72:28 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate	1.0 mL/min
Injection Volume	30 $\mu$ L
Column Temperature	30 $^{\circ}$ C
Detection	UV at 299 nm

Linearity: The method demonstrates good linearity for **Olopatadine N-oxide** in the range of 0.0004–0.008 mg/mL.[19]



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Figure 2: Analytical Workflow for **Olopatadine N-oxide**.

## Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for identification. **Olopatadine N-oxide** is a known oxidative degradation product.[20]

## Representative Protocol for Oxidative Degradation

Objective: To generate **Olopatadine N-oxide** through forced oxidative degradation of Olopatadine.

Materials:

- Olopatadine hydrochloride
- 3% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution
- Methanol
- Deionized water

Procedure:

- Prepare a stock solution of Olopatadine hydrochloride in a mixture of methanol and water.
- To this solution, add 3% H<sub>2</sub>O<sub>2</sub>.
- Store the solution at room temperature, protected from light.
- Monitor the degradation process at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.
- The reaction can be quenched by significant dilution with the mobile phase before injection.

This study will help in understanding the degradation pathway and in the development of a stability-indicating analytical method.

## Conclusion

The structural elucidation of **Olopatadine N-oxide** is a critical aspect of ensuring the quality and safety of Olopatadine drug products. This guide has provided a comprehensive framework for its synthesis, isolation, and characterization using a suite of modern analytical techniques. By understanding the principles behind the experimental choices and employing robust, validated methods, researchers and drug development professionals can confidently identify and quantify this important impurity and metabolite.

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